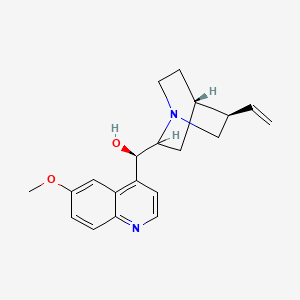

(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol

Übersicht

Beschreibung

(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group and a quinuclidine moiety, which is further functionalized with a vinyl group and a methanol group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Quinuclidine Formation: The quinuclidine moiety can be synthesized through the hydrogenation of a pyridine derivative, followed by functionalization to introduce the vinyl group.

Coupling Reaction: The final step involves coupling the methoxyquinoline with the vinylquinuclidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using hydrogenation catalysts like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of the corresponding aldehyde or ketone.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that quinoline derivatives possess antimicrobial properties. The methoxy group in this compound may enhance its ability to interact with microbial targets, potentially leading to the development of new antibacterial or antifungal agents.

Anticancer Activity

Quinoline-based compounds are known for their anticancer properties. Preliminary studies suggest that this specific compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neurological Applications

Given the structural similarities to known neuroactive compounds, this compound may have applications in treating neurological disorders. Its potential as a modulator of neurotransmitter systems warrants investigation.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The quinuclidine moiety can interact with neurotransmitter receptors, modulating their activity and affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinine: A well-known antimalarial drug with a quinoline ring system.

Quinidine: An antiarrhythmic agent with a similar structure to quinine.

Chloroquine: Another antimalarial drug with a quinoline ring.

Uniqueness

(1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both a quinoline and a quinuclidine moiety. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.

Biologische Aktivität

The compound (1R)-(6-Methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanol , often referred to as a derivative of quinine, has garnered attention in recent studies for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, interactions with protein targets, and implications for cancer treatment.

- Molecular Formula : CHNO

- CAS Number : 549-56-4

- Molecular Weight : 342.42 g/mol

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, a study investigated the formation of an ion-pair complex between this compound and sodium tetraphenyl borate. This complex was characterized using various physicochemical methods and was found to possess notable antimicrobial activity against several bacterial strains. The theoretical calculations performed indicated strong ionic interactions that contribute to its bioactivity .

Interaction with Protein Targets

The compound has been shown to interact with specific protein targets implicated in cancer progression. One notable study highlighted its role as a potent inhibitor of the UNC119-Src interaction, which is crucial in the signaling pathways of various cancers. The compound's ability to reduce Src autophosphorylation on tyrosine 419 by approximately 40% suggests its potential as an anti-cancer agent . This inhibition leads to a reduction in cell growth and clonogenic potential in colorectal cancer cells, indicating its therapeutic promise .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoline and quinuclidine moieties significantly influence the biological activity of the compound. The presence of the methoxy group on the quinoline ring enhances its binding affinity to target proteins, thereby improving its efficacy as an inhibitor .

Case Studies and Research Findings

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of the ion-pair complex formed with sodium tetraphenyl borate.

- Methodology : Various bacterial strains were tested against different concentrations of the complex.

- Results : The complex exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

-

Cancer Research :

- Objective : To assess the impact of the compound on Src family kinases involved in cancer.

- Methodology : In-cell western assays were utilized to measure phosphorylation levels.

- Results : A notable decrease in Src autophosphorylation was observed, correlating with reduced cell viability in cancer cell lines .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19?,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-KRLTWTMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.